3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 155058-80-3
VCID: VC0131849
InChI: InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20)
SMILES: CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3
Molecular Formula: C17H23NO2S
Molecular Weight: 305.4 g/mol

3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid

CAS No.: 155058-80-3

Main Products

VCID: VC0131849

Molecular Formula: C17H23NO2S

Molecular Weight: 305.4 g/mol

3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid - 155058-80-3

CAS No. 155058-80-3
Product Name 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
Molecular Formula C17H23NO2S
Molecular Weight 305.4 g/mol
IUPAC Name 3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid
Standard InChI InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20)
Standard InChIKey LFGIXRSSSRADHA-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3
Synonyms N-methyltropan-3-yl 2-(phenylthio)propionate
NMT-3-PTP
PubChem Compound 3081328
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator